![molecular formula C32H33NO5 B154947 N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide CAS No. 1699-40-7](/img/structure/B154947.png)

N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide

Overview

Description

N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide, also known as N-BOMPMA, is an organic compound with a variety of applications in scientific research. N-BOMPMA is an analogue of the neurotransmitter acetylcholine, which is a major player in the human nervous system. N-BOMPMA has been used in a range of research applications, including studies of the nervous system, muscle contraction, and drug delivery.

Scientific Research Applications

N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide has a wide range of applications in scientific research. It has been used in studies of the nervous system, muscle contraction, and drug delivery. It has also been used to study the effects of acetylcholine on the human body, as well as the effects of drugs on the nervous system. It has also been used in studies of drug metabolism, as well as in studies of the effects of drugs on the cardiovascular system.

Mechanism of Action

N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide acts as an agonist at the muscarinic acetylcholine receptors, which are found in the central and peripheral nervous systems. It works by binding to the muscarinic acetylcholine receptors, which then activate a cascade of chemical reactions that lead to the release of neurotransmitters. This release of neurotransmitters is responsible for the physiological effects of N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide.

Biochemical and Physiological Effects

N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide has a range of biochemical and physiological effects. In the central nervous system, it has been shown to increase levels of acetylcholine, which is involved in memory formation and learning. It has also been shown to have an inhibitory effect on the release of dopamine and norepinephrine, which are involved in the regulation of mood and behavior. In the peripheral nervous system, it has been shown to increase the activity of the sympathetic nervous system, which is responsible for the regulation of heart rate, blood pressure, and other physiological processes.

Advantages and Limitations for Lab Experiments

N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide has several advantages for lab experiments. It is an efficient and cost-effective method of synthesizing acetylcholine analogues. It is also easy to use, as it can be synthesized in a two-step process. However, there are some limitations to using N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide in lab experiments. It is difficult to control the concentration of N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide in the reaction, as it can be easily degraded by heat and light. Additionally, it is difficult to determine the exact concentration of N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide in the reaction, as it is rapidly metabolized in the body.

Future Directions

The future directions of N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide research are numerous. One potential direction is to explore the effects of N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide on various physiological processes, such as heart rate, blood pressure, and respiration. Additionally, research could be conducted to explore the effects of N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide on memory formation and learning. Another potential direction is to explore the use of N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide in drug delivery, as it has been shown to be an effective method of delivering drugs to the nervous system. Finally, further research could be conducted to explore the potential uses of N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

Synthesis Methods

N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide is synthesized via palladium-catalyzed cross-coupling reactions. In this method, two molecules of N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide are connected via a palladium-catalyzed reaction. The reaction is carried out in a two-step process, in which a palladium-based catalyst is used to form a bond between two molecules of N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide. The reaction is highly efficient, with yields of up to 99%.

properties

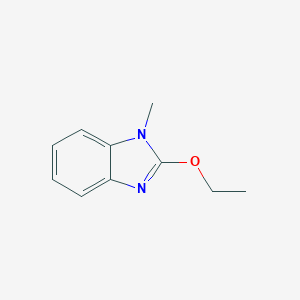

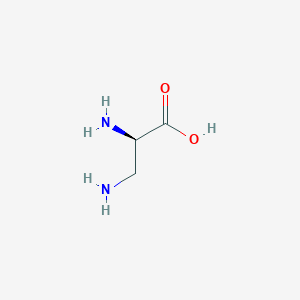

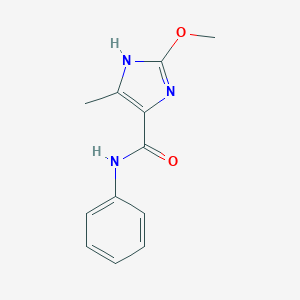

IUPAC Name |

2-(4-methoxy-3-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33NO5/c1-35-28-15-14-27(20-31(28)38-23-26-11-7-4-8-12-26)21-32(34)33-18-17-24-13-16-29(30(19-24)36-2)37-22-25-9-5-3-6-10-25/h3-16,19-20H,17-18,21-23H2,1-2H3,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWHDTDRLRBMKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NCCC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701121814 | |

| Record name | 4-Methoxy-N-[2-[3-methoxy-4-(phenylmethoxy)phenyl]ethyl]-3-(phenylmethoxy)benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701121814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide | |

CAS RN |

1699-40-7 | |

| Record name | 4-Methoxy-N-[2-[3-methoxy-4-(phenylmethoxy)phenyl]ethyl]-3-(phenylmethoxy)benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1699-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-N-[2-[3-methoxy-4-(phenylmethoxy)phenyl]ethyl]-3-(phenylmethoxy)benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701121814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-BENZYLOXY-4-MEO-PH)-N-(2-(4-BENZYLOXY-3-METHOXY-PHENYL)-ETHYL)-ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.